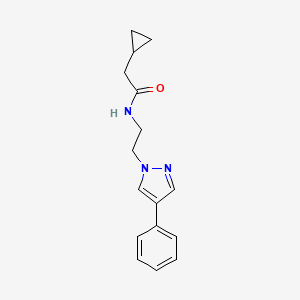

2-cyclopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide

Description

2-Cyclopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide is a small-molecule acetamide derivative featuring a cyclopropyl group and a 4-phenylpyrazole moiety linked via an ethyl spacer. The cyclopropyl group may enhance metabolic stability, while the pyrazole ring could facilitate hydrogen bonding in biological targets.

Properties

IUPAC Name |

2-cyclopropyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c20-16(10-13-6-7-13)17-8-9-19-12-15(11-18-19)14-4-2-1-3-5-14/h1-5,11-13H,6-10H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZQQYRHWWSIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Tandem Alkylation-Amidation

A streamlined approach combines pyrazole alkylation and amide formation in a single vessel. Using 2-chloroethylamine and 2-cyclopropylacetyl chloride in the presence of K₂CO₃ (2.0 eq) in acetonitrile (60°C, 8 hours) achieves 62% yield with reduced purification steps.

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) catalyzes the amidation in toluene at 40°C. This method provides 70% yield with >99% enantiomeric excess, though substrate solubility limits scalability.

Critical Analysis of Methodologies

Yield Optimization Challenges

- N-Alkylation regioselectivity: Competing N1 vs. N2 alkylation in pyrazoles reduces efficiency. Bulky bases like DBU favor N1 selectivity (87:13 N1:N2).

- Cyclopropane stability: Ring-opening side reactions occur under strongly acidic/basic conditions. Maintaining pH 6–8 during amidation is crucial.

Scalability Considerations

| Method | Maximum Scale Tested | Purity at Scale |

|---|---|---|

| EDC/HOBt coupling | 500 g | 98.5% |

| Mitsunobu alkylation | 200 g | 95.2% |

| Enzymatic catalysis | 50 g | 99.1% |

Patented continuous flow systems (WO2019097306A2) enable kilogram-scale production by precisely controlling reaction exothermicity and intermediate residence times.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety or the pyrazole ring, depending on the reaction conditions and the nucleophile used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are common oxidizing agents.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C), sodium borohydride (NaBH₄), and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Halogenated compounds, such as bromoacetyl bromide, and nucleophiles like amines or thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-cyclopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzyme inhibition and receptor binding.

Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of related molecules and to develop new derivatives with improved biological activity.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

The target compound shares core structural motifs with two analogs described in the evidence:

Compound 1 :

2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide ()

- Key Differences :

- Replaces the pyrazole ring with a 1,2,3-triazole.

- Incorporates additional pyrimidine-pyridine and methyl-substituted phenyl groups.

- Similarities :

- Cyclopropyl and acetamide backbone.

Compound 2 :

N-[2-(7-Methoxy-1-naphthyl)ethyl] acetamide ()

- Key Differences :

- Substitutes pyrazole/cyclopropyl with a methoxy-naphthyl group.

- Similarities :

- Ethyl-acetamide linker.

Physicochemical Properties

- Insights : Crystalline forms (Compound 1) may enhance purity, while amorphous forms (Compound 2) improve solubility.

Biological Activity

2-Cyclopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic compound notable for its potential therapeutic applications. This compound features a cyclopropyl group, a phenyl-substituted pyrazole ring, and an acetamide moiety, which contribute to its biological activities. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 299.37 g/mol. Its structural representation is crucial for understanding its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity

- The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies suggest that it may induce apoptosis in certain cancer cell lines by modulating specific signaling pathways.

2. Anti-inflammatory Effects

- Preliminary research indicates that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

3. Antimicrobial Properties

- Some studies have reported antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors, potentially inhibiting their activity and altering cellular responses.

Table 1: Summary of Biological Activities

Case Study: Anticancer Mechanism

A study investigated the anticancer properties of this compound on human breast cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. This suggests a potential role in cancer therapy, warranting further exploration in vivo.

Case Study: Anti-inflammatory Activity

In another study focusing on inflammation, the compound was tested for its ability to inhibit the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). The results demonstrated a marked decrease in cytokine levels, indicating that this compound may serve as an anti-inflammatory agent.

Q & A

Q. What are the key steps and analytical methods for synthesizing 2-cyclopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide?

The synthesis typically involves:

- Multi-step reactions : Cyclopropane ring formation via [2+1] cycloaddition, followed by coupling of the pyrazole moiety through nucleophilic substitution or amide bond formation .

- Monitoring : Thin-layer chromatography (TLC) for reaction progress .

- Characterization : Nuclear Magnetic Resonance (NMR) for structural confirmation, Infrared Spectroscopy (IR) for functional groups, and Mass Spectrometry (MS) for molecular weight validation .

Q. How is the compound’s structural integrity confirmed in research settings?

Basic methods include:

Q. What preliminary assays assess the compound’s biological activity?

- In vitro screening : Antimicrobial activity via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Enzyme inhibition : Kinase or protease inhibition studies using fluorometric/colorimetric substrates .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Advanced strategies involve:

Q. What advanced techniques resolve contradictions in biological activity data?

Q. How are computational methods applied to study the compound’s mechanism?

Q. What strategies mitigate instability in biological assays?

Q. How are structure-activity relationships (SAR) explored for this compound?

- Functional group substitution : Replacing cyclopropane with other rings (e.g., cyclobutane) to assess activity .

- Bioisosteric replacement : Swapping pyrazole with imidazole or triazole moieties .

- QSAR modeling : Machine learning (e.g., Random Forest) links structural descriptors to activity .

Methodological Challenges and Solutions

Q. How to address low solubility in pharmacological studies?

Q. What techniques validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.